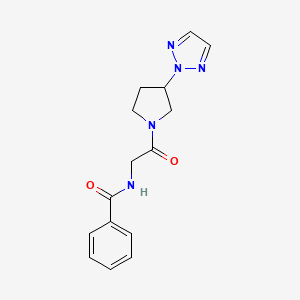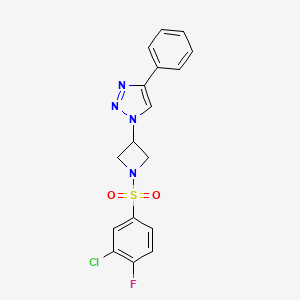![molecular formula C20H16ClNO3 B2521306 N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide CAS No. 478067-14-0](/img/structure/B2521306.png)
N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide is a compound that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on pyran derivatives and similar aromatic compounds with halogen substituents.
Synthesis Analysis
The synthesis of pyran derivatives, such as 2-amino-4H-pyrans, has been achieved through oxidative difunctionalization using iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The process involves geminal dialkoxylation and the migration of an amino group, which could be a key step in synthesizing the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide to gain insights into its molecular geometry, intermolecular interactions, and electronic properties. The presence of a 4-chlorophenyl group is known to influence the crystal packing and stability of such molecules through various interactions, including hydrogen bonding and π-interactions.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of a chlorophenyl group in pyrazole derivatives has been shown to be significant in the synthesis and stabilization of the compounds . The chlorophenyl group could undergo various chemical reactions, such as nucleophilic substitution or participate in the formation of hydrogen bonds, which could affect the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the functional groups present in its structure. The pyran ring, chlorophenyl moiety, and carboxamide group each contribute to the compound's solubility, melting point, and potential biological activity. Computational studies, including DFT calculations and computational structure-activity relationship analysis, could provide further insights into the properties of the compound, as has been done for related pyrazole derivatives .
Aplicaciones Científicas De Investigación
Analytical Methods in Research
Analytical Techniques for Antioxidant Activity Assessment : This review highlights various analytical methods used to determine the antioxidant activity of compounds, emphasizing the importance of detecting mechanism, applicability, advantages, and disadvantages of these methods. These techniques are crucial for evaluating the potential therapeutic effects of new compounds, including their antioxidant properties which could be relevant for research into compounds similar to "N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide" (Munteanu & Apetrei, 2021).
Environmental Impact Studies
Chlorophenols in Waste Incineration : Research into the environmental impact of chlorophenols, which are related to the chlorophenyl group in the compound, reveals their role as precursors to dioxins in processes like Municipal Solid Waste Incineration. This is crucial for understanding the environmental persistence and toxicology of chlorophenyl compounds (Peng et al., 2016).
Potential Pharmacological Applications
Anticancer Drug Research : A study exploring tumor specificity and keratinocyte toxicity of various compounds indicates the approach to evaluating potential anticancer applications. This methodology could be applied to assess the pharmacological relevance of "N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide" for developing new anticancer drugs with reduced toxicity (Sugita et al., 2017).
Propiedades
IUPAC Name |
N-[6-(4-chlorophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12-3-5-15(6-4-12)19(23)22-18-13(2)11-17(25-20(18)24)14-7-9-16(21)10-8-14/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGNQAAEDXSOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)
![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)
![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)
![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)
![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)
